

## Application Notes and Protocols for HP1142 in Mouse Models of Leukemia

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### Introduction

This document provides detailed protocols and application notes for the in vivo use of **HP1142**, a novel investigational agent for the treatment of leukemia. The following guidelines are intended for researchers, scientists, and drug development professionals to facilitate the design and execution of preclinical studies in mouse models of leukemia. The data presented herein are representative and intended to serve as a starting point for study design.

## Recommended Dosage of HP1142

The optimal dosage and administration schedule for **HP1142** may vary depending on the specific leukemia model, the mouse strain, and the experimental endpoint. The following table summarizes recommended starting dosages based on internal studies. Researchers are advised to perform dose-finding and toxicity studies to determine the optimal regimen for their specific model.



Mouse Model	Cell Line	Route of Administra tion	Dosage	Dosing Schedule	Vehicle	Observed Effects
Systemic AML Xenograft	MV4-11 (human)	Oral (p.o.)	25 mg/kg	Once daily (QD)	0.5% Methylcellu lose	Significant reduction in tumor burden, improved survival
Systemic AML Xenograft	MOLM-13 (human)	Intraperiton eal (i.p.)	15 mg/kg	Twice daily (BID)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	Moderate anti- leukemic activity
Syngeneic B-ALL Model	C1498 (murine)	Intravenou s (i.v.)	10 mg/kg	Every other day (Q2D)	5% Dextrose in Water (D5W)	Well- tolerated, modest survival benefit

# Experimental Protocols Preparation of HP1142 for In Vivo Administration

This protocol describes the preparation of **HP1142** for oral gavage.

#### Materials:

- **HP1142** powder
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Sterile microcentrifuge tubes



- Vortex mixer
- Sonicator (optional)
- Balance

#### Procedure:

- Calculate the required amount of HP1142 and vehicle based on the number of mice and the desired dosage.
- Weigh the appropriate amount of HP1142 powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of 0.5% methylcellulose to the tube.
- Vortex the suspension vigorously for 5-10 minutes until a homogenous suspension is achieved.
- If necessary, sonicate the suspension for 2-5 minutes to aid in dispersion.
- Prepare the formulation fresh daily and store it at 4°C for the duration of the treatment day.

## Systemic AML Xenograft Mouse Model and Efficacy Study

This protocol details the establishment of a systemic acute myeloid leukemia (AML) xenograft model using the MV4-11 cell line and the subsequent evaluation of **HP1142** efficacy.

#### Materials:

- MV4-11 human AML cell line
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)
- Hank's Balanced Salt Solution (HBSS)



- Trypan blue solution
- Syringes and needles (27G)
- **HP1142** formulation
- Calipers
- In vivo imaging system (if using luciferase-tagged cells)

#### Procedure:

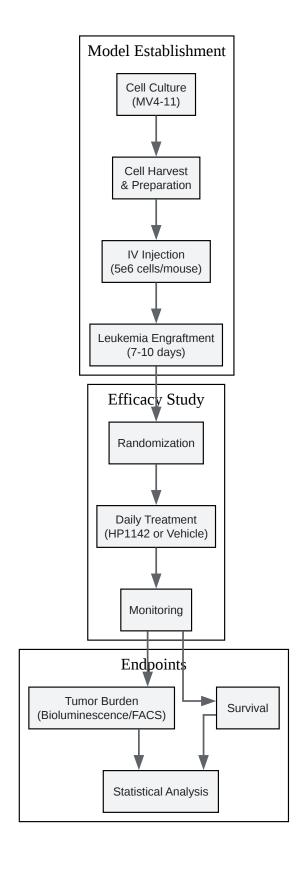
- Cell Culture: Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before inoculation.
- Cell Preparation: On the day of inoculation, harvest the cells, wash them twice with sterile HBSS, and resuspend them in HBSS at a concentration of 5 x 10^7 cells/mL. Perform a cell count using trypan blue to ensure viability is >95%.
- Inoculation: Inject 100 μL of the cell suspension (5 x 10<sup>6</sup> cells) intravenously (i.v.) via the tail vein of each mouse.
- Treatment Initiation: Randomize the mice into treatment and vehicle control groups (n=8-10 per group) once leukemia is established, typically confirmed by bioluminescence imaging or peripheral blood analysis around day 7-10 post-inoculation.
- Drug Administration: Administer HP1142 (e.g., 25 mg/kg) or vehicle control daily via oral gavage.
- Monitoring:
  - Monitor body weight and clinical signs of toxicity daily.
  - Measure tumor burden weekly using bioluminescence imaging or by quantifying leukemic cells in peripheral blood via flow cytometry.



- Monitor survival daily. Euthanize mice when they meet pre-defined humane endpoints (e.g., >20% weight loss, hind-limb paralysis, or severe lethargy).
- Data Analysis: Analyze differences in tumor growth and survival between the treatment and control groups using appropriate statistical methods (e.g., Log-rank test for survival).

### **Visualizations**





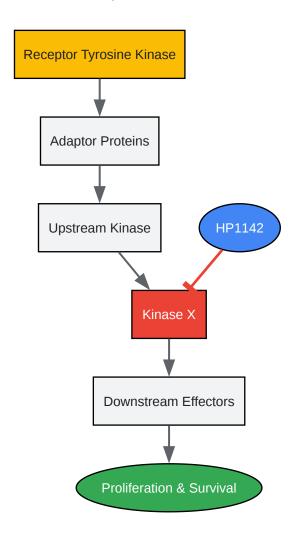
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Caption: Experimental workflow for evaluating **HP1142** in a systemic AML mouse model.



## **Hypothetical Signaling Pathway for HP1142**

**HP1142** is a potent and selective inhibitor of the downstream effector kinase, Kinase X, in the oncogenic Signaling Pathway Y. This pathway is frequently hyperactivated in certain subtypes of leukemia and is critical for leukemic cell proliferation and survival.



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Caption: Hypothetical signaling pathway inhibited by **HP1142**.

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